Geranyl hexanoate
Description
Contextualization of Geranyl Hexanoate (B1226103) as a Monoterpene Ester
Geranyl hexanoate is classified as a monoterpene ester. acs.org This classification stems from its chemical structure, which is formed through the esterification of geraniol (B1671447), a monoterpene alcohol, and hexanoic acid, a medium-chain fatty acid. ontosight.ai The geranyl group, a derivative of geraniol, is a common structural motif in many natural products, particularly in essential oils from plants. chemicalbull.com The molecular formula for this compound is C₁₆H₂₈O₂. chemimpex.comchemicalbook.com This structure imparts specific chemical and physical properties, such as its characteristic fruity and floral aroma. ontosight.aithegoodscentscompany.com It is described as having a rose-geranium odor with undertones reminiscent of pineapple and banana. chemicalbook.com
In the context of chemical ecology, which studies the chemical interactions between living organisms, this compound functions as a semiochemical—a molecule that carries a signal. usp.br Notably, it has been identified as a female-produced sex pheromone for the click beetle Agriotes sordidus, demonstrating its role in insect communication and mate finding. researchgate.net Its presence is not limited to insects; it has also been reported in the essential oil of palmarosa and the leaves of Phebalium dentatum, as well as in fruits like pawpaw, purple passion fruit, and kumquat peel oil. chemicalbook.com The study of such compounds is crucial for understanding the complex chemical language that governs interactions within ecosystems. rutgers.eduslu.se
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₂ | chemimpex.comchemicalbook.com |
| Molecular Weight | 252.39 g/mol | chemimpex.comontosight.ai |
| Appearance | Colorless to pale yellow liquid | chemimpex.comaurochemicals.com |
| Odor | Fruity, rosy, herbaceous, with pineapple and banana undertones | chemicalbook.comaurochemicals.com |
| Boiling Point | 239 - 241 °C | chemimpex.com |
| Flash Point | >100 °C | aurochemicals.com |
| Specific Gravity | 0.892-0.898 @ 25°C | aurochemicals.com |
| Refractive Index | 1.459-1.464 @ 20°C | aurochemicals.com |
| CAS Number | 10032-02-7 | chemimpex.comchemicalbook.com |
Significance of this compound in Natural Product Chemistry and Biotechnology Research
The significance of this compound in natural product chemistry is largely tied to its application as a flavor and fragrance agent in the food, cosmetic, and perfume industries. chemimpex.comontosight.ai Its pleasant fruity and floral scent makes it a valuable ingredient for enhancing the sensory profile of various consumer products. chemimpex.com It is occasionally used in perfume compositions to create variations in sweet, exotic floral fragrances like Ylang Ylang and Ginger Lily. chemicalbook.com
In the realm of biotechnology, this compound and other geranyl esters are focal points of research into sustainable production methods. acs.orgresearchgate.net Traditional extraction from plant sources is often economically unviable due to the trace amounts of the compound present. researchgate.net This has spurred the development of biosynthetic routes, particularly through microbial fermentation and enzymatic catalysis. acs.orgresearchgate.netresearchgate.net Researchers have successfully engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce geraniol, the precursor to this compound. acs.orgresearchgate.net An integrated process has been developed that combines the microbial biosynthesis of geraniol with a subsequent enzymatic conversion step to produce geranyl esters. acs.org In one study, this method yielded 1.04 g/L of this compound by using an immobilized lipase (B570770) to catalyze the esterification of microbially produced geraniol. acs.orgresearchgate.netresearchgate.net This approach, which can utilize renewable sources like glycerol, represents a more sustainable and environmentally friendly alternative to chemical synthesis. acs.orgresearchgate.net These advances highlight the potential of biotechnology to provide a stable supply of valuable natural products like this compound for various industrial applications. acs.orgnih.gov
Table 2: Natural Occurrence of this compound
| Source | Reference(s) |
|---|---|
| Essential oil of palmarosa | chemicalbook.com |
| Leaves of Phebalium dentatum | chemicalbook.com |
| Pawpaw | chemicalbook.com |
| Purple passion fruit | chemicalbook.com |
| Kumquat peel oil | chemicalbook.com |
| Babaco fruit (Carica pentagona) | chemicalbook.com |
| Pheromone from Agriotes sordidus (click beetle) | researchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (E)-2-hexenal |
| 2-phenylethanol |
| 4-oxo-(E)-2-hexenal |
| Acetic acid |
| Acetophenone |
| Butyric acid |
| Cannabidiol (CBD) |
| Cannabidiolic acid (CBDA) |
| Cannabigerolic acid (CBGA) |
| Citronellol (B86348) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Epoxylinalool |
| Ethyl hexanoate |
| Farnesyl hexanoate |
| Geraniol |
| Geranyl acetate (B1210297) |
| Geranyl butyrate |
| This compound |
| Geranyl pyrophosphate (GPP) |
| Glucose |
| Glycerol |
| Hexanal |
| Hexanoic acid |
| Hexanoyl-CoA |
| Hexyl acetate |
| Hexyl decanoate |
| Isopentenyl pyrophosphate (IPP) |
| Linalool |
| L-phenylalanine |
| Malonyl-CoA |
| Methyl eugenol |
| Octyl octanoate (B1194180) |
| Olivetolic acid (OA) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68310-59-8 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |
InChI |
InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |
InChI Key |
ARVSCQUZFFSNKF-QINSGFPZSA-N |
SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
boiling_point |
98.00 °C. @ 1.00 mm Hg |
Other CAS No. |
68310-59-8 |
physical_description |
Liquid |
Origin of Product |
United States |
Natural Occurrence and Endogenous Biosynthesis of Geranyl Hexanoate
Phylogenetics and Distribution of Geranyl Hexanoate (B1226103) in Biological Systems
The presence of geranyl hexanoate has been documented in a diverse array of organisms, highlighting its evolutionary significance in chemical communication and defense mechanisms.
Occurrence in Plant Species: Cymbopogon martinii, Origanum syriacum, Schinus molle, Tillandsia species
This compound is a notable constituent of the essential oils of several aromatic plants, contributing to their characteristic scents.
Cymbopogon martinii , commonly known as palmarosa, is a grass species whose essential oil is rich in geraniol (B1671447) and its derivatives. While geraniol and geranyl acetate (B1210297) are the major components, this compound is also present, contributing to the complex floral and fruity aroma of the oil. researchgate.netresearchgate.netnih.gov The composition of the essential oil, including the concentration of this compound, can be influenced by factors such as the stage of inflorescence development. researchgate.netnih.gov
Origanum syriacum , or Syrian oregano, is a perennial herb native to the Middle East. nih.gov Its essential oil is characterized by high concentrations of thymol (B1683141) and carvacrol. researchgate.netekb.eg However, certain chemotypes, particularly those found in the Sinai region, are distinguished by the presence of geraniol and its esters, including this compound. nih.gov
Schinus molle , the Peruvian peppertree, is an evergreen tree that produces an essential oil from its leaves and fruits. scielo.org.mx The chemical profile of this oil can vary significantly based on geographical location. scielo.org.mx While compounds like α-phellandrene, limonene, and β-pinene are often dominant, this compound has been identified as a component in some varieties. researchgate.netnih.gov
The genus Tillandsia , a member of the Bromeliaceae family, includes species known for their fragrant flowers. researchgate.netmdpi.comnih.gov Studies on the volatile organic compounds (VOCs) emitted by various Tillandsia species have identified this compound as a floral scent component. researchgate.netmdpi.comnih.gov For instance, in a study of three fragrant Tillandsia species, this compound was detected in the floral emissions. researchgate.net
Table 1: Occurrence of this compound in Selected Plant Species
| Plant Species | Family | Plant Part | Compound Detected |
|---|---|---|---|
| Cymbopogon martinii | Poaceae | Aerial parts | This compound |
| Origanum syriacum | Lamiaceae | Aerial parts | This compound |
| Schinus molle | Anacardiaceae | Leaves, Fruits | This compound |
| Tillandsia species | Bromeliaceae | Flowers | This compound |
Detection in Fungi and Microorganisms
While the natural occurrence of this compound in fungi and microorganisms is not extensively documented in scientific literature, the potential for its microbial production has been demonstrated. Research has shown the successful bioproduction of this compound through the integration of microbial biosynthesis and enzymatic conversion. researchgate.netnih.govacs.org In these studies, metabolically engineered strains of Escherichia coli have been used to produce geraniol, which is then enzymatically esterified to yield this compound. nih.govacs.org This highlights the biosynthetic capability of microorganisms to produce this compound, even if its natural presence in these organisms is not yet widely reported.
Presence in Animal Secretions and Tissues
In the animal kingdom, this compound has been identified as a key semiochemical, particularly as a pheromone in insects. A notable example is its role as a female-produced sex pheromone in the click beetle, Agriotes sordidus. researchgate.netdntb.gov.ua Analysis of the pheromone gland extracts of female A. sordidus revealed the presence of this compound. researchgate.net Field trapping experiments have confirmed that synthetic this compound is highly attractive to adult A. sordidus, demonstrating its function as a crucial signaling molecule in the reproductive behavior of this species. researchgate.net
Biosynthetic Pathways and Precursors of this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of its fundamental building blocks. The core of this pathway lies in the production of the monoterpenoid precursor, geranyl diphosphate (B83284) (GPP).
Monoterpenoid Precursor Metabolism: Geranyl Diphosphate (GPP) Biosynthesis
Geranyl diphosphate (GPP) is a C10 isoprenoid that serves as the direct precursor to a vast array of monoterpenes, including the geraniol backbone of this compound. nih.govwikipedia.orgmdpi.com GPP is formed through the condensation of two five-carbon units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov This crucial reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). nih.govmdpi.com
The five-carbon precursors, IPP and DMAPP, are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The MVA pathway, which is relevant to the biosynthesis of many terpenoids, commences with the condensation of three molecules of acetyl-CoA. nih.govlibretexts.org
The key steps of the MVA pathway leading to IPP are as follows:
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. libretexts.org
A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org
HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. libretexts.org
Mevalonate undergoes two successive phosphorylations, followed by a decarboxylation, to yield isopentenyl diphosphate (IPP). libretexts.orgyoutube.com
IPP can then be isomerized to DMAPP. Subsequently, GPP synthase catalyzes the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP). nih.gov The geraniol moiety of this compound is derived from GPP, typically through dephosphorylation to geraniol. The final step in the biosynthesis of this compound is the esterification of geraniol with hexanoic acid, a reaction that can be catalyzed by specific enzymes. nih.govresearchgate.netresearchgate.net
Fatty Acid Precursor Metabolism: Hexanoic Acid Biosynthesis
The six-carbon acid precursor, hexanoic acid (also known as caproic acid), is derived from fatty acid metabolism. Plants can synthesize this medium-chain fatty acid through two principal mechanisms: the early termination of de novo fatty acid synthesis or the degradation of longer-chain fatty acids.
De novo synthesis of fatty acids in plants occurs in the plastids and is carried out by the fatty acid synthase (FAS) complex. taylorandfrancis.com This process typically involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl-ACP chain until a length of 16 or 18 carbons is reached. pharmacy180.comnih.gov
However, the synthesis can be terminated prematurely to produce medium-chain fatty acids like hexanoic acid. pharmacy180.com This termination is facilitated by the action of specific acyl-ACP thioesterases (FATs). While many thioesterases are specific for long-chain acyl-ACPs, certain types, particularly some FATB thioesterases, exhibit activity towards shorter-chain acyl-ACPs. researchgate.net These enzymes catalyze the hydrolysis of the thioester bond in hexanoyl-ACP, releasing free hexanoic acid. taylorandfrancis.com The free fatty acid is then exported from the plastid to the cytosol, where it can be activated to hexanoyl-CoA for use in ester synthesis. taylorandfrancis.comresearchgate.net
An alternative route for the generation of C6 compounds, including precursors to hexanoic acid, is the lipoxygenase (LOX) pathway. researchgate.net This pathway involves the oxidative degradation of C18 polyunsaturated fatty acids such as linoleic acid and linolenic acid. nih.govnih.gov
The process is initiated by lipoxygenase enzymes, which introduce a hydroperoxide group onto the fatty acid chain. researchgate.netmdpi.com The resulting fatty acid hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL). researchgate.net The cleavage of 13-hydroperoxides of linoleic or linolenic acid specifically yields the C6 aldehyde, hexanal. researchgate.net This volatile aldehyde can then be oxidized by an aldehyde dehydrogenase to form hexanoic acid. nih.gov This pathway is often associated with plant responses to wounding or stress and contributes to the formation of "green leaf volatiles". nih.gov
Enzymatic Esterification Mechanisms in Vivo
The final step in the biosynthesis of this compound is the covalent linkage of the geraniol and hexanoic acid precursors. This reaction is catalyzed by a specific class of enzymes.
In plants, the formation of volatile esters is predominantly catalyzed by alcohol acyltransferases (AATs). nih.govfrontiersin.org These enzymes belong to the large BAHD superfamily of acyltransferases. nih.govnih.gov The general mechanism involves the transfer of an acyl group from an activated acyl-coenzyme A (CoA) donor (e.g., hexanoyl-CoA) to an alcohol acceptor (e.g., geraniol). igem.orgnih.gov This enzymatic reaction forms the characteristic ester bond and releases coenzyme A. nih.gov AATs are critical for the production of the diverse array of esters that constitute fruit and flower aromas, and their activity is often developmentally regulated, increasing during fruit ripening. igem.orgresearchgate.net
While many AATs have been identified and characterized, pinpointing a single enzyme exclusively responsible for this compound synthesis is challenging, as these enzymes often exhibit broad substrate flexibility. nih.gov They can typically accept a range of alcohols and acyl-CoAs, leading to the production of a mixture of esters. igem.org
However, research has identified AATs that show a preference for substrates similar to geraniol and hexanoyl-CoA. For instance, some characterized AATs display high activity with medium-chain acyl-CoAs (like hexanoyl-CoA) and C10-terpenoid alcohols. nih.gov The enzyme AT16-MPa from kiwifruit, for example, has shown a preference for 6-carbon chain alcohols and activity with hexanoyl-CoA. nih.gov The actual in vivo production of this compound in a specific plant species is therefore dependent on the substrate specificity of the expressed AATs and the localized availability of both geraniol and hexanoyl-CoA precursors. igem.orgresearchgate.net Lipases are another class of enzymes that can catalyze esterification, and have been used in biotechnological processes to produce this compound. nih.govnih.gov
Advanced Synthetic Methodologies for Geranyl Hexanoate Production
Chemoenzymatic and Biocatalytic Synthesis Approaches
Chemoenzymatic and biocatalytic methods leverage the specificity and efficiency of enzymes, particularly lipases, to catalyze the formation of geranyl hexanoate (B1226103). These approaches are recognized for their green chemistry principles, including milder reaction conditions and improved product purity. researchgate.netrsc.org
Lipase-Mediated Esterification of Geraniol (B1671447) with Hexanoic Acid
The direct esterification of geraniol with hexanoic acid, catalyzed by lipases, is a widely studied and effective method for producing geranyl hexanoate. cranfield.ac.ukscielo.br Lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Rhizomucor miehei, are frequently employed due to their high catalytic activity and stability in non-aqueous environments. scielo.broup.commdpi.com
Solvent-free systems are increasingly favored for ester synthesis as they simplify downstream processing and reduce environmental impact. dntb.gov.uaacs.org Research has focused on optimizing various reaction parameters to maximize the yield of this compound. Key parameters include temperature, substrate molar ratio, and enzyme concentration. For instance, studies on the synthesis of various geranyl esters have demonstrated that adjusting these parameters can lead to high conversion rates. dntb.gov.uaacs.org In a related synthesis of geranyl acetate (B1210297), a simple second-order reaction mechanism was found to be a suitable descriptor for the kinetics in a solvent-free system using immobilized Candida antarctica lipase (B570770) B. acs.org
A study on the synthesis of various geranyl esters, including this compound, in a solvent-free system highlighted the impact of these parameters. dntb.gov.ua While the primary optimization was conducted for geranyl acetoacetate (B1235776), the developed conditions were successfully applied to synthesize other esters, achieving a 99% conversion for this compound. nih.govdntb.gov.uarawdatalibrary.net
Table 1: Optimized Conditions for Geranyl Ester Synthesis
| Parameter | Optimized Value | Reference |
|---|---|---|
| Substrate Molar Ratio (Ester:Geraniol) | 1:6 | nih.gov |
| Temperature | 70 °C | nih.gov |
| Lipase (Lipozyme 435) Concentration | 7% | nih.gov |
| Water Removal | 5Å Molecular Sieves | nih.gov |
| Conversion of this compound | 99% | nih.govdntb.gov.uarawdatalibrary.net |
In the context of geranyl ester synthesis, the reusability of immobilized lipases has been a key area of investigation. For example, Lipozyme 435, an immobilized form of Candida antarctica lipase B, has demonstrated excellent reusability. In a microwave-assisted synthesis of geranyl esters, Lipozyme 435 maintained its activity for five consecutive reaction cycles. nih.govdntb.gov.uaresearchgate.net This stability is critical for the economic viability of enzymatic ester production on an industrial scale. mdpi.com Similarly, in the synthesis of butyl laurate, an immobilized lipase was successfully reused for 26 cycles without a significant loss in conversion yield. researchgate.net
Microwave irradiation has emerged as a technique to significantly accelerate enzymatic reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govdntb.gov.uaresearchgate.net This enhancement is attributed to the efficient and uniform heating of the reaction mixture.
A study on the microwave-assisted enzymatic synthesis of geraniol esters in a solvent-free system reported a 99% conversion to this compound. nih.govdntb.gov.uarawdatalibrary.net The optimization of the process for geranyl acetoacetate synthesis revealed that a 95% conversion could be achieved in just 30 minutes under microwave irradiation at 70°C with a 1:6 molar ratio of ester to geraniol and 7% Lipozyme 435, in the presence of molecular sieves to remove the methanol (B129727) co-product. nih.govdntb.gov.ua These optimized conditions were then successfully applied to the synthesis of other geranyl esters, including this compound. nih.govdntb.gov.uarawdatalibrary.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzyl Benzoate
| Heating Method | Enzyme Loading | Reaction Time | Conversion | Reference |
|---|---|---|---|---|
| Conventional | 10% (w/w) | 24 h | >90% | researchgate.net |
| Microwave-Assisted | 16% (w/w) | 7 h | 82% | researchgate.net |
Transesterification Processes Utilizing Geraniol Esters
Transesterification, or acyl transfer, is an alternative enzymatic route for synthesizing this compound. oup.comevitachem.com This process involves the reaction of geraniol with another ester, such as a vinyl or ethyl ester of hexanoic acid, catalyzed by a lipase. jcsp.org.pk Transesterification can sometimes offer advantages over direct esterification, such as avoiding the inhibitory effects of high acid concentrations on the lipase and shifting the reaction equilibrium towards product formation. oup.com
The use of vinyl esters as acyl donors is particularly effective as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. jcsp.org.pk Studies have shown that transesterification can lead to high conversion yields for various flavor esters. researchgate.netoup.com For instance, the synthesis of ethyl hexanoate via transesterification of ethyl caprate and hexanoic acid using immobilized Rhizomucor miehei lipase resulted in a 96% ester formation. oup.com While specific data on the transesterification for this compound is part of broader studies, the principles and high efficiencies observed for similar esters suggest its viability. researchgate.netdntb.gov.ua For example, a microwave-assisted lipase-catalyzed transesterification in a solvent-free system proved to be an excellent method for producing various geraniol esters, including this compound. nih.govdntb.gov.uarawdatalibrary.net
Microbial Biosynthesis and Metabolic Engineering Strategies
Metabolic engineering of microorganisms offers a promising and sustainable platform for the de novo production of this compound from simple carbon sources like glucose or glycerol. researchgate.netacs.orggoogle.com This approach involves genetically modifying host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to harbor the necessary biosynthetic pathways.
An integrated process has been developed that combines the microbial biosynthesis of geraniol in engineered E. coli with a subsequent enzymatic conversion to geranyl esters. researchgate.netacs.org In this system, the engineered E. coli produces geraniol from glycerol. researchgate.netacs.org The geraniol is then esterified with various carboxylic acids in a biphasic system using an immobilized lipase. researchgate.netacs.org This integrated approach successfully produced 1.04 g/L of this compound. researchgate.netacs.org
Further metabolic engineering strategies focus on enhancing the precursor supply for both the geraniol and hexanoate moieties. For geraniol production, this involves engineering the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathways to increase the pool of geranyl pyrophosphate (GPP), the direct precursor to geraniol. mdpi.commdpi.com For the hexanoate portion, pathways for fatty acid synthesis can be engineered to favor the production of hexanoyl-CoA. google.commdpi.com For instance, a patent describes a three-plasmid system in E. coli designed to produce this compound from glucose by combining genes for the MVA pathway, a geraniol synthase, and a hexanoyl-CoA synthesis pathway. google.com
Integrated Microbial Fermentation and Enzymatic Conversion Systems
A promising approach for producing geranyl esters involves a two-stage integrated system that combines microbial fermentation with enzymatic catalysis. This strategy separates the biological synthesis of the alcohol precursor (geraniol) from the subsequent esterification reaction.
A recent study demonstrated the feasibility of this integrated process for producing this compound. acs.org Metabolically engineered Escherichia coli were first used to produce geraniol from a renewable carbon source like glycerol. acs.org Following the fermentation phase, the geraniol present in the fermentation medium was directly converted into this compound. This was achieved by introducing an immobilized lipase and the corresponding carboxylic acid (hexanoic acid) into a biphasic system composed of the fermentation medium and an organic solvent. acs.org This method achieved a notable titer of 1.04 g/L for this compound, showcasing a viable alternative that bypasses the need to supplement with expensive, externally produced geraniol. acs.orgresearchgate.net
The key advantage of this integrated system is the ability to optimize the conditions for both microbial growth and enzymatic activity independently. The use of an immobilized enzyme also facilitates its recovery and reuse, contributing to the process's economic viability and sustainability. acs.org
Engineering of Model Organisms for this compound Production
The foundation of microbial production of this compound lies in the successful engineering of host organisms to efficiently synthesize its two precursors: geraniol and hexanoyl-CoA.
Escherichia coli is a widely used prokaryotic host for producing terpenoids, including geraniol. Its well-characterized genetics and rapid growth make it an ideal candidate for metabolic engineering. researchgate.netresearchgate.net The biosynthesis of geraniol in E. coli begins with the central carbon metabolism, which provides the basic building blocks for isoprenoid synthesis. mdpi.com
Two primary pathways for synthesizing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can be engineered in E. coli: the native methylerythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway from yeast. mdpi.com To channel these precursors towards geraniol, two key enzymes are required: geranyl diphosphate (B83284) synthase (GPPS), which condenses IPP and DMAPP to form geranyl diphosphate (GPP), and geraniol synthase (GES), which converts GPP to geraniol. nih.gov
Researchers have employed various strategies to enhance geraniol production in E. coli. These include:
Pathway Introduction: Expressing heterologous MVA pathway genes in E. coli has been shown to significantly increase the supply of isoprenoid precursors. scispace.com
Enzyme Selection and Expression: Bioprospecting for highly active GPPS and GES enzymes from different organisms and optimizing their expression levels is crucial. nih.gov For instance, introducing GES from Ocimum basilicum (sweet basil) has proven effective. researchgate.net
Flux Optimization: To maximize the carbon flux towards geraniol, competing metabolic pathways are often downregulated or deleted. A key target is the enzyme YjgB, a dehydrogenase that can convert geraniol into other compounds like geranial. researchgate.net Deleting the yjgB gene has been shown to increase geraniol titers. researchgate.net
These engineering efforts have resulted in significant improvements in geraniol production, with reported titers reaching over 2 g/L in shake flask cultures. nih.gov
| Engineering Strategy | Host Organism | Key Genes/Enzymes | Reported Geraniol Titer |
| Introduction of MVA pathway, GES expression, and deletion of competing dehydrogenase (yjgB) | Escherichia coli | MVA pathway enzymes, O. basilicum GES, yjgB deletion | 182.5 mg/L researchgate.net |
| Bioprospecting of GPPS and GES, host cell selection, and fusion tag engineering | Escherichia coli | GPPS, GES with E1* fusion tag | 2124.1 mg/L nih.gov |
| Heterologous MVA pathway and O. basilicum GES expression | Escherichia coli | MVA pathway enzymes, O. basilicum GES | 105.2 mg/L mdpi.com |
The yeast Saccharomyces cerevisiae is another popular host for producing valuable chemicals, favored for its GRAS (Generally Recognized as Safe) status and robustness in industrial fermentations. researchgate.net Engineering S. cerevisiae for the production of geranyl esters, such as geranyl acetate, provides a blueprint for this compound synthesis. nih.govresearchgate.net
The synthesis of a geranyl ester in yeast requires three key heterologous components:
A geraniol synthase (GES) to produce geraniol.
An alcohol acyltransferase (AAT) to catalyze the esterification of geraniol with an acyl-CoA molecule.
A pathway to supply the specific acyl-CoA (e.g., hexanoyl-CoA).
One successful strategy involved constructing a heterologous pathway for geranyl acetate by expressing a geraniol synthase and a strawberry alcohol acyltransferase (SAAT). researchgate.net To further boost production, the carbon flux was redirected from the native farnesyl pyrophosphate (FPP) synthesis towards GPP by expressing a mutant version of the enzyme Erg20. nih.govresearchgate.net Additional overexpression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), led to a final geranyl acetate titer of 22.49 mg/L under optimized fermentation conditions. nih.govresearchgate.net These strategies are directly transferable to the production of this compound by selecting an appropriate AAT and ensuring the availability of hexanoyl-CoA.
| Engineering Strategy | Host Organism | Key Genes/Enzymes | Reported Geranyl Acetate Titer |
| Heterologous GES and SAAT expression | Saccharomyces cerevisiae | GES, SAAT | 0.63 mg/L nih.govresearchgate.net |
| Expression of mutant Erg20 to increase GPP supply | Saccharomyces cerevisiae | GES, SAAT, Erg20 (mutant) | 2.64 mg/L nih.govresearchgate.net |
| Additional integration of tHMG1, IDI1, and MAF1 | Saccharomyces cerevisiae | GES, SAAT, Erg20 (mutant), tHMG1, IDI1, MAF1 | 22.49 mg/L nih.govresearchgate.net |
The synthesis of this compound requires an efficient supply of hexanoyl-CoA. While many microorganisms produce fatty acids, the intracellular concentration of medium-chain acyl-CoAs like hexanoyl-CoA is often low. Therefore, heterologous expression of specific pathways is necessary to increase its availability. purdue.edu
In E. coli, a hexanoyl-CoA-producing pathway has been constructed by introducing an acyl-lipid thioesterase and an acyl-activating enzyme from Arabidopsis thaliana. purdue.edu To prevent the degradation of the newly synthesized hexanoyl-CoA, native pathways such as β-oxidation can be blocked using gene silencing techniques. purdue.edupurdue.edu This approach has been shown to increase hexanoyl-CoA productivity by 100% over wildtype strains. purdue.edu
In S. cerevisiae, hexanoyl-CoA is a key precursor for the biosynthesis of cannabinoids. nih.gov To increase its supply, researchers have implemented a multi-organism-derived pathway. This involves expressing an acyl-activating enzyme (AAE) that converts hexanoic acid into hexanoyl-CoA. nih.gov For example, the enzyme CsAAE1 from Cannabis sativa or a mutant phenylacetate-CoA ligase from Penicillium chrysogenum have been successfully used to enhance the hexanoyl-CoA pool. researchgate.net
Strategies for Carbon Flux Redirection and Precursor Supply
A central challenge in metabolic engineering is to efficiently channel carbon from central metabolism to the desired product. In both E. coli and S. cerevisiae, the primary precursor for the MVA pathway is acetyl-CoA. mdpi.com Increasing the cytosolic pool of acetyl-CoA is a common and effective strategy to improve the yield of all terpenoids, including geraniol. sciepublish.com
Strategies to enhance carbon flux include:
Upregulating the MVA Pathway: Overexpression of key, rate-limiting enzymes in the MVA pathway, such as HMG-CoA reductase, is a widely used approach to pull carbon towards isoprenoid synthesis. sciepublish.complos.org
Downregulating Competing Pathways: In yeast, acetyl-CoA is used in multiple pathways, including the TCA cycle and lipid synthesis. mdpi.com By downregulating or deleting genes in these competing pathways, more acetyl-CoA becomes available for the MVA pathway. For example, eliminating pathways that lead to the formation of triacylglycerols (TAGs) and steryl esters (SEs) in S. cerevisiae has been shown to increase the availability of free fatty acids. repec.org
Substrate Channeling: Fusing enzymes that catalyze sequential reactions can increase local substrate concentrations and prevent the diffusion of intermediates into competing pathways. plos.org
Sustainable Chemical Synthesis Protocols
While biotechnological methods are advancing, green chemistry approaches offer alternative sustainable routes for ester synthesis. A notable example is the microwave-assisted enzymatic synthesis of geranyl esters, including this compound, in a solvent-free system. nih.gov
This method utilizes an immobilized lipase, such as Lipozyme 435, to catalyze the transesterification between a simple ester (e.g., an ethyl or methyl ester of hexanoic acid) and geraniol. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating. nih.gov
In one study, the synthesis of this compound reached a 99% conversion rate after just 30 minutes at 70°C. nih.gov The reaction was performed without any organic solvent, reducing the environmental impact associated with volatile organic compounds. Furthermore, the immobilized lipase demonstrated excellent reusability, maintaining its activity for at least five reaction cycles, which enhances the cost-effectiveness and sustainability of the process. nih.gov This protocol represents a clean, efficient, and sustainable alternative to traditional chemical synthesis methods that often require harsh conditions and stoichiometric reagents.
Acid-Catalyzed Esterification Improvements
Conventional esterification of geraniol with hexanoic acid often utilizes homogeneous mineral acids like sulfuric acid as catalysts. While effective, these catalysts present significant challenges, including difficulty in separation from the product mixture, corrosion of equipment, and the generation of acidic waste streams. Research has therefore focused on the development of heterogeneous solid acid catalysts to overcome these limitations.
Solid acid catalysts offer several advantages, such as ease of recovery and reuse, reduced environmental impact, and often milder reaction conditions that can prevent the degradation of sensitive molecules like geraniol. Ion-exchange resins and functionalized silica (B1680970) are prominent examples of solid acids explored for ester synthesis.
For instance, studies on the synthesis of similar esters like geranyl acetate have demonstrated the effectiveness of ion exchange resins as catalysts. In one such study, the use of the resin Lewatit® GF 101 for the esterification of geraniol resulted in high conversion and selectivity under optimized conditions. researchgate.net The reaction achieved a geraniol conversion of 98.28% and a selectivity to geranyl acetate of 96.48% at a temperature of 40°C. researchgate.net This highlights the potential of solid acid catalysts to facilitate efficient esterification with simplified product purification. Another approach involves using silica gel as a catalyst. Research on the esterification of geraniol and citronellol (B86348) with lauric acid using silica gel has been conducted, demonstrating its potential as a reusable and mild catalyst, although yields were modest in initial findings. bcrec.id These heterogeneous systems represent a significant improvement by replacing corrosive and difficult-to-remove liquid acids. acs.orgnii.ac.jp
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is dominated by the use of enzymatic catalysis, particularly with lipases. researchgate.net Lipases are biocatalysts that operate under mild conditions, exhibit high specificity, and are considered "natural," which is a significant advantage for products in the flavor, fragrance, and food industries. researchgate.net These enzymatic methods align with green chemistry by reducing energy consumption, minimizing byproducts, and often allowing for solvent-free reaction conditions. researchgate.netdntb.gov.ua
A highly efficient green method for producing this compound is the microwave-assisted enzymatic transesterification in a solvent-free system. dntb.gov.ua Research has shown that using Lipozyme 435, an immobilized lipase from Candida antarctica, can achieve a 99% conversion to this compound. dntb.gov.ua This was accomplished at 70°C with a 1:6 molar ratio of the ester substrate to geraniol. dntb.gov.ua The use of microwave irradiation can accelerate the reaction, while the solvent-free approach simplifies downstream processing and eliminates volatile organic compounds (VOCs). dntb.gov.ua Furthermore, the immobilized enzyme demonstrated good reusability for at least five cycles, a key aspect of sustainable process design. dntb.gov.ua
Another innovative green approach integrates microbial biosynthesis with enzymatic conversion. acs.orgresearchgate.net In this strategy, a microorganism, such as metabolically engineered Escherichia coli, is first used to produce geraniol from a renewable feedstock like glycerol. acs.orgresearchgate.net The geraniol is then converted in situ to this compound using an immobilized lipase in a biphasic system. acs.orgresearchgate.net This integrated process has successfully produced 1.04 g/L of this compound, with the enzymatic esterification step achieving over 90% conversion. acs.orgresearchgate.net This method exemplifies several green chemistry principles, including the use of renewable feedstocks, biocatalysis, and process integration to reduce separation steps and waste.
Ecological and Biological Roles of Geranyl Hexanoate
Semiochemical Functions in Insect Communication and Behavior
Geranyl hexanoate (B1226103) is a significant chemical compound in the field of chemical ecology, primarily functioning as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. Its role is particularly well-documented in the communication and behavior of insects, especially within the order Coleoptera (beetles).
Research has firmly established geranyl hexanoate as a key component of sex pheromones in several species of click beetles belonging to the genus Agriotes. These beetles, whose larvae are known as wireworms, are significant agricultural pests worldwide. The identification of their pheromones is crucial for developing monitoring and pest management strategies.
Table 1: Pheromone Composition in Agriotes sordidus Females
| Compound | Location of Detection | Relative Amount |
| This compound (GH) | Pheromone Gland Extract | Approx. 50% |
| This compound (GH) | Volatile Collection (Released) | Dominant Component |
| (E,E)-farnesyl hexanoate (FH) | Pheromone Gland Extract | Approx. 50% |
| (E,E)-farnesyl hexanoate (FH) | Volatile Collection (Released) | Trace Amounts |
A notable characteristic of this compound in A. sordidus is its attractiveness to both sexes. researchgate.net Field studies using traps baited with synthetic this compound captured significant numbers of both male and female beetles when compared to unbaited control traps. researchgate.net Typically, 10-40% of the captured adults in these traps were females. researchgate.net This attraction to both sexes suggests that this compound may function not only as a sex pheromone for mate-finding but also as an aggregation pheromone. researchgate.netmdpi.com Further supporting this is evidence from electroantennogram (EAG) tests, which measure the electrical response of the antenna to chemical compounds. These tests showed that the antennae of both male and female A. sordidus responded similarly to a range of known click beetle pheromone components, with this compound eliciting the strongest response in both. researchgate.net This indicates a shared sensory perception of the pheromone between the sexes. researchgate.net
Table 2: Field Trap Captures of Agriotes sordidus with this compound
| Sex | Total Beetles Caught in Study | Observation |
| Male | 709 | Significantly higher attraction to baited traps vs. controls. researchgate.net |
| Female | 109 | Significantly higher attraction to baited traps vs. controls. researchgate.net |
The biological activity of this compound extends beyond a single species. It has also been identified as a potent attractant for the male click beetle Agriotes rufipalpis. dntb.gov.uaresearchgate.net Field trials have demonstrated that traps baited with this compound alone are effective in capturing this closely related species. researchgate.net This cross-attraction highlights the shared chemical communication channels within the Agriotes genus.
In the context of pest management, this compound is a crucial component in optimized baits for another significant wireworm pest, Agriotes obscurus. The species-specific pheromone for A. obscurus is a two-component blend consisting of this compound and geranyl octanoate (B1194180) in a 1:1 ratio. nih.govbioone.org Traps baited with this specific blend are used for monitoring the population and spread of A. obscurus in agricultural settings. bioone.org
As demonstrated, this compound's role as a semiochemical is not strictly species-specific. Its function as the primary pheromone for A. sordidus researchgate.net and as a powerful attractant for A. rufipalpis researchgate.net showcases its activity across different species within the same genus. Furthermore, its incorporation into a multi-component pheromone blend for A. obscurus underscores its versatility in the chemical ecology of Agriotes beetles. nih.govbioone.org This phenomenon of cross-species attraction is common in insect chemical communication and is a critical consideration in the development of species-specific lures for pest monitoring, as non-target species may also be captured.
Table 3: Summary of this compound Activity in Select Agriotes Species
| Agriotes Species | Role of this compound | Other Pheromone Components |
| A. sordidus | Primary Sex/Aggregation Pheromone researchgate.netmdpi.com | (E,E)-farnesyl hexanoate (minor role) researchgate.net |
| A. rufipalpis | Attractant researchgate.net | N/A (effective alone) |
| A. obscurus | Pheromone Component bioone.org | Geranyl octanoate bioone.org |
Electroantennogram (EAG) Responses to this compound
Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to a given odorant. This method provides insight into which chemical compounds are detected by an insect's olfactory system. ias.ac.in Studies utilizing EAG have demonstrated that this compound elicits significant antennal responses in several insect species, particularly within the Coleoptera order (beetles).
In the click beetle Agriotes sordidus, both male and female antennae show strong EAG responses to this compound. researchgate.net In comparative tests with other known click beetle pheromone components, this compound produced the highest antennal response, indicating its importance as a semiochemical for this species. researchgate.net This compound was identified as the major component of the female-produced sex pheromone and also functions as an aggregation pheromone, attracting both males and females. researchgate.net
Similarly, research on the wheat wireworm, Agriotes mancus, identified this compound as one of two key compounds that elicited antennal responses from males in gas chromatography with electroantennographic detection (GC-EAD) analyses. researchgate.net The combination of this compound with geranyl butanoate was found to be highly attractive to A. mancus males in field experiments. researchgate.net
These EAG findings are crucial for identifying behaviorally active compounds and understanding the chemical ecology of these insects. The strong responses to this compound confirm its role as a key signaling molecule in mediating behaviors such as mate-finding and aggregation. researchgate.net
Table 1: Documented Electroantennogram (EAG) Responses to this compound
| Insect Species | Sex | Type of Response | Significance | Reference(s) |
|---|---|---|---|---|
| Agriotes sordidus (Click Beetle) | Male & Female | Highest EAG response among tested pheromone components. | Confirms its role as a primary pheromone component (sex and aggregation). | researchgate.net |
Contribution to Plant Volatile Emissions and Ecological Interactions
Herbivore-Induced Plant Volatile (HIPV) Emission Profiles
When plants are attacked by herbivores, they release a complex blend of volatile organic compounds known as Herbivore-Induced Plant Volatiles (HIPVs). scienceopen.com This emission is not merely a passive release from damaged tissues but an active, systemic response. uu.nlpsu.edu The composition of this volatile blend is highly specific and can vary depending on the plant species, the herbivore species, and environmental conditions. scienceopen.comnih.gov
A typical HIPV profile consists of compounds from three main biochemical pathways:
Green Leaf Volatiles (GLVs): Six-carbon aldehydes, alcohols, and esters (e.g., (Z)-3-hexenal, (Z)-3-hexenyl acetate) are released almost immediately upon mechanical damage and are considered wound signals. psu.edunih.gov
Terpenoids: This is a large and diverse class of compounds, including monoterpenes (e.g., α-pinene, β-ocimene), sesquiterpenes (e.g., (E)-β-farnesene, caryophyllene), and homoterpenes. psu.edunih.gov Many are synthesized de novo in response to herbivory. psu.edu
Shikimic Acid Pathway Products: This pathway produces aromatic compounds, with methyl salicylate (B1505791) and indole (B1671886) being common HIPVs. scienceopen.comnih.gov
While this compound is a terpenoid ester, its specific role as a widely emitted HIPV across different plant species is not as extensively documented as that of other terpenes or GLVs in the available literature. However, its precursor, geraniol (B1671447), is a known monoterpene alcohol involved in plant volatile emissions.
Role in Attracting Natural Enemies of Herbivores (Predators and Parasitoids)
A primary ecological function of HIPVs is to serve as chemical cues for the natural enemies of the attacking herbivores, a phenomenon known as "indirect defense". uu.nlresearchgate.net Parasitic wasps and predatory mites, for example, use these plant-emitted volatiles to locate their prey or hosts with remarkable accuracy. uu.nlnih.gov The specificity of the volatile blend can convey detailed information about the identity and even the developmental stage of the herbivore, allowing natural enemies to fine-tune their foraging behavior. researchgate.net
For instance, maize plants damaged by caterpillars release a volatile blend that is highly attractive to parasitic wasps that lay their eggs in the caterpillars. uu.nl Similarly, the emission of the sesquiterpene (E)-β-caryophyllene from maize roots under attack by beetle larvae attracts entomopathogenic nematodes that kill the larvae. uu.nl While the general blends of HIPVs are proven attractants, the specific role of this compound in attracting predators and parasitoids is less defined in scientific literature compared to other well-studied volatiles like methyl salicylate or various terpenes. uu.nlresearchgate.net
Influence on Plant-Plant Signaling and Defense Priming
HIPVs can also act as airborne signals that mediate plant-plant communication. researchgate.net An undamaged plant or an undamaged part of the same plant can perceive the volatiles released by a herbivore-attacked neighbor. nih.govresearchgate.net This perception can induce or "prime" the defense systems of the receiving plant, leading to a faster and stronger defense response upon a subsequent attack. nih.gov
Green Leaf Volatiles (GLVs) have been specifically identified as potent priming agents. nih.gov For example, corn seedlings exposed to GLVs produced significantly more jasmonic acid and defensive sesquiterpenes when subsequently attacked. nih.gov
A direct link between this compound and plant-plant signaling is suggested by its chemical structure. This compound is an ester of geraniol and hexanoic acid. Hexanoic acid itself has been identified as a potent natural priming agent in various plants, including tomato. nih.govnih.gov It can induce a primed state that enhances resistance to pathogens by potentiating defense pathways regulated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.govresearchgate.net The application of hexanoic acid can trigger faster and stronger accumulation of defense-related compounds upon infection. frontiersin.org This established role of the hexanoic acid moiety suggests a potential, though not yet fully explored, role for this compound or its derivatives in modulating plant defense responses.
Other Documented Biological Interactions (Non-Human Specific)
Role in Microbial Interactions and Metabolism
This compound is involved in microbial metabolic processes, particularly in the context of biotechnology and bioproduction. Research has demonstrated the feasibility of producing this compound by integrating microbial biosynthesis with enzymatic conversion. nih.gov
In one such process, metabolically engineered Escherichia coli are used to synthesize the precursor compound, geraniol, from a renewable source like glycerol. nih.gov Subsequently, an immobilized lipase (B570770) enzyme is used to catalyze the esterification of the microbially-produced geraniol with hexanoic acid in a biphasic system, yielding this compound. nih.gov This integrated bioprocess highlights a direct interaction where microbial systems are customized to produce a key precursor, which is then converted into the final ester. One study successfully produced 1.04 g/L of this compound using this method, demonstrating a viable alternative to traditional chemical synthesis. nih.gov
Beyond biotechnological applications, this compound is a naturally occurring compound found in various plants, such as Cymbopogon martinii (palmarosa grass) and Origanum syriacum (Syrian oregano), where it contributes to the plant's chemical profile and likely plays a role in its interactions with the surrounding environment, including microbes. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| (E)-β-Caryophyllene | Sesquiterpene |
| (E)-β-Farnesene | Sesquiterpene |
| (E)-β-Ocimene | Monoterpene |
| (Z)-3-Hexenal | Aldehyde (GLV) |
| (Z)-3-Hexenyl acetate (B1210297) | Ester (GLV) |
| α-Pinene | Monoterpene |
| Caryophyllene | Sesquiterpene |
| Geraniol | Monoterpene Alcohol |
| Geranyl butanoate | Monoterpenoid Ester |
| This compound | Monoterpenoid Ester |
| Hexanoic acid | Carboxylic Acid |
| Indole | Aromatic Compound |
| Jasmonic acid (JA) | Phytohormone |
| Methyl salicylate | Salicylate Ester |
Ecological Significance in Broader Ecosystem Dynamics
This compound, a naturally occurring ester, plays multifaceted roles in the intricate web of ecosystem dynamics. Primarily recognized as a semiochemical, it mediates interactions both within and between species, influencing behaviors crucial for survival and reproduction. Its presence in both the plant and animal kingdoms underscores its significance as a chemical messenger in diverse ecological contexts.
As a semiochemical, this compound is a key component of insect communication. A notable example is its function as the primary female-produced sex pheromone of the click beetle, Agriotes sordidus. researchgate.netdntb.gov.ua This compound is highly attractive to both male and female beetles, suggesting it also functions as an aggregation pheromone. researchgate.net Research has shown that traps baited with this compound capture significant numbers of A. sordidus adults, with females comprising 10-40% of the captured individuals. researchgate.net This attraction is dose-dependent, with higher doses attracting more beetles. researchgate.net
The ecological impact of this compound extends beyond intraspecific communication. The release of this compound by an insect can be exploited by other organisms in the ecosystem. While specific research on this compound is ongoing, compounds of this nature, known as kairomones, can be used by predators and parasitoids to locate their prey. This creates a tritrophic interaction where the chemical signal that benefits one species can inadvertently lead to its predation or parasitism, thereby influencing population dynamics within the ecosystem.
This compound is also a constituent of the essential oils of various plants, including palmarosa (Cymbopogon martinii) and Syrian oregano (Origanum syriacum). researchgate.netnih.gov In plants, volatile organic compounds like this compound are crucial for defense against herbivores and for attracting pollinators. When a plant is damaged by an herbivore, it can release a blend of volatiles that can attract the natural enemies of the herbivorous insect, a phenomenon known as "indirect defense." While the specific role of this compound in the defensive volatile blends of C. martinii and O. syriacum requires further investigation, its presence suggests a potential role in mediating interactions with other organisms in their respective ecosystems.
The table below summarizes the known ecological roles of this compound.
| Ecological Role | Interacting Organism(s) | Observed Effect |
| Pheromone | Agriotes sordidus (Click Beetle) | Attraction of both male and female conspecifics, facilitating mating and aggregation. researchgate.net |
| Kairomone (Potential) | Predators and parasitoids of herbivorous insects | Potential cue for locating prey that releases this compound. |
| Plant Volatile | Herbivores, Predators, Parasitoids, Pollinators | Component of essential oils in plants like Cymbopogon martinii and Origanum syriacum; potential role in defense and pollination. researchgate.netnih.gov |
Further research is needed to fully elucidate the broader ecological significance of this compound. Investigating its potential as a kairomone for a wider range of predators and parasitoids, its specific function in plant defense and pollinator attraction, and its possible involvement in microbial and plant-plant interactions will provide a more comprehensive understanding of its role in shaping ecosystem dynamics.
Analytical Methodologies for Geranyl Hexanoate Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. knoell.comresolvemass.ca For a volatile to semi-volatile compound like geranyl hexanoate (B1226103), gas chromatography is a predominant method, though liquid chromatography also has its applications. knoell.comufl.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.com This combination allows for both the identification and quantification of geranyl hexanoate, even in complex mixtures like essential oils. knoell.comresolvemass.caspectroinlets.com
In GC-MS analysis, the sample is first vaporized and separated into its individual components within a GC column. resolvemass.caspectroinlets.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" based on the mass-to-charge ratio of the fragments, which allows for precise identification of the compound. knoell.comspectroinlets.com this compound has been identified in various plant species using this method, including in the flowers of Tillandsia xiphioides and the essential oil of Xanthogalum purpurascens Lallem. nih.govselcuk.edu.tracs.org
The GC-MS method can be optimized for specific applications. For instance, in the analysis of volatile compounds in wine, a specific capillary column (e.g., Rtx-WAX) and a defined temperature program can be used to achieve optimal separation. mdpi.com The carrier gas, typically helium, moves the vaporized sample through the column. resolvemass.camdpi.com The data obtained from GC-MS analysis is presented as a chromatogram, which displays peaks corresponding to different compounds. knoell.com
Table 1: Examples of GC-MS Parameters for Volatile Compound Analysis
| Parameter | Varian 3900 GC / Saturn 2100T MS mdpi.com | Thermo Fisher Scientific GC/MS (Trace 3000 series) mdpi.com |
| Column | Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 μm d.f.) | DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (1.2 mL/min) | Helium (1 mL/min) |
| Oven Program | 40°C, then 2°C/min to 240°C, hold for 10 min | 60°C for 5 min, then 2°C/min to 100°C, 3°C/min to 150°C, 5°C/min to 200°C, 15°C/min to 250°C for 5 min |
| Injector Temp. | 248°C | Not specified |
| MS Mode | Electron Ionization (70 eV) | Electron Ionization (70 eV) |
| Mass Range | 30–350 m/z | 40–350 m/z |
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
Gas Chromatography with a Flame Ionization Detector (GC-FID) is another widely used technique for the analysis of volatile organic compounds. ufl.edumeasurlabs.com It is particularly valued for its ability to accurately quantify the amount of a compound present in a sample. ufl.edu In GC-FID, after the components are separated by the gas chromatograph, they are passed through a hydrogen-air flame which ionizes the organic molecules. ufl.edumeasurlabs.com The resulting electrical current is measured and is proportional to the concentration of the compound. ufl.edu
GC-FID is often used in conjunction with GC-MS, where GC-MS identifies the compounds and GC-FID quantifies them. mdpi.com This dual approach provides a comprehensive analysis of the sample. For instance, in the analysis of essential oils, GC-FID can determine the relative amounts of individual components based on their peak areas in the chromatogram. mdpi.com The method's response is generally uniform for most hydrocarbons, allowing for accurate quantification without the need for individual calibration standards for every component. sigmaaldrich.com
Table 2: GC-FID Analytical Parameters for Essential Oil Analysis mdpi.com
| Parameter | Value |
| System | Thermo Fisher |
| Detector | Flame Ionization Detector (FID) |
| FID Temperature | 250 °C |
| Column & Oven Program | Same as GC-MS analysis |
| Quantification Basis | GC peak areas (no response factor correction) |
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. openaccessjournals.com While GC is more common for volatile compounds like this compound, HPLC is invaluable for the purification and analysis of less volatile or thermally unstable compounds. openaccessjournals.comsci-hub.se It operates on the principle of separating components based on their differential affinities for a stationary phase and a liquid mobile phase. openaccessjournals.com
HPLC is widely used in the pharmaceutical industry for drug development and quality control, and in the food industry for detecting contaminants. openaccessjournals.comtaylorfrancis.com In the context of this compound research, HPLC could be employed for the purification of the compound from complex extracts before further analysis or use. taylorfrancis.comnih.gov Different modes of HPLC, such as reversed-phase, ion-exchange, and size-exclusion, can be utilized depending on the properties of the molecules being separated. nih.gov For instance, reversed-phase HPLC is a popular method for the purification of various compounds. taylorfrancis.com
Sample Preparation and Extraction Methods
Effective sample preparation is a critical first step in the analysis of this compound, as it serves to isolate and concentrate the compound from the sample matrix. unido.org The choice of extraction method depends on the nature of the sample and the target analyte.
Headspace Extraction Techniques (e.g., Solid-Phase Microextraction (SPME))
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples. nih.gov It involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample). nih.govcore.ac.uk The volatile compounds, including this compound, are adsorbed onto the fiber and then thermally desorbed into the injector of a gas chromatograph for analysis. core.ac.uk
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and the addition of salt to the sample. nih.govresearchgate.net For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its broad applicability. mdpi.com This technique has been successfully used to identify this compound in the floral scent of Tillandsia xiphioides and in Chinese dwarf cherry germplasms. nih.govacs.orgnih.gov
Table 3: Optimized HS-SPME Conditions for Volatile Compound Extraction from Wine mdpi.com
| Parameter | Optimal Condition |
| Fiber | DVB-CAR-PDMS |
| Preconditioning | 15 min at 40°C |
| Extraction Time | 40 min at 40°C |
| Agitation | 800 rpm |
| Desorption | 10 min at 248°C (3 min splitless) |
Solvent Extraction and Distillation Methods
Traditional methods like solvent extraction and distillation are also employed to isolate essential oils and other volatile compounds from plant materials. nih.govunido.org
Solvent Extraction involves the use of a volatile solvent, such as dichloromethane (B109758) or a diethyl ether/pentane mixture, to dissolve the target compounds from the sample matrix. mdpi.com The main advantage of this method is that it can be performed at low temperatures, which helps to prevent the thermal degradation of sensitive compounds. unido.org
Distillation methods, particularly steam distillation and hydrodistillation, are common for extracting essential oils from plants. selcuk.edu.trmdpi.com In steam distillation, steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor is then condensed and collected. mdpi.com Hydrodistillation involves boiling the plant material in water to release the essential oils. selcuk.edu.tr These methods are effective but can sometimes lead to thermal artifacts due to the high temperatures involved. nih.gov For instance, the essential oil from Melaleuca armillaris leaves, which may contain various esters, has been extracted using steam distillation. mdpi.com
Column Chromatography for Purification
Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures or natural extracts. In a typical application, the crude product containing this compound is passed through a silica (B1680970) gel column. chemicalbook.comrsc.org A gradient elution system, often starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297), is employed to separate the components based on their polarity. chemicalbook.comrsc.org For instance, a mixture might be eluted with a gradient of n-hexane and ethyl acetate, with the fractions being monitored by thin-layer chromatography (TLC). chemicalbook.com This method has been successfully used to obtain pure this compound, which can then be subjected to further structural analysis.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. jchps.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. jchps.comipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the vinyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the various methyl groups. The chemical shifts (δ) and coupling constants (J) of these signals provide definitive evidence for the geranyl and hexanoate moieties. For a related compound, geranyl caprylate, the methylene protons (CH₂) adjacent to the ester oxygen appear as a doublet at approximately δ 4.59 ppm, while the vinyl protons (CH) are observed as triplets around δ 5.18 and 5.40 ppm. orientjchem.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. For instance, in geranyl acetate, a related ester, the carbonyl carbon of the ester group appears around δ 171.16 ppm, while the carbons of the double bonds are found in the δ 118-143 ppm region. mdpi.com The aliphatic carbons of the geranyl and hexanoate chains resonate at higher fields.
Table 1: Representative NMR Data for Geranyl Esters
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | - | ~171-173 |
| Vinylic CH | ~5.1 - 5.4 | ~118 - 143 |
| CH₂-O | ~4.5 - 4.6 | ~61 |
| Aliphatic CH₂ and CH | ~1.2 - 2.3 | ~16 - 40 |
| Methyl (CH₃) | ~0.9 - 1.7 | ~14 - 26 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific geranyl ester being analyzed. Data is compiled from representative values for geranyl esters. orientjchem.orgmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. azooptics.comspecac.com The FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule. azooptics.comlibretexts.org For this compound, the most prominent peaks include a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other characteristic absorptions include those for C-O stretching and C-H stretching and bending vibrations. libretexts.orglibretexts.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C=C (Alkene) | Stretch | 1660 - 1680 |
| C-H (sp² hybridized) | Stretch | 3010 - 3040 |
| C-H (sp³ hybridized) | Stretch | 2850 - 2960 |
Note: The exact positions of the peaks can be influenced by the molecular environment. libretexts.orglibretexts.org
Advanced Techniques for Real-Time Monitoring and Trace Analysis
Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS)
Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) is a highly sensitive technique for the real-time monitoring of volatile organic compounds (VOCs) like this compound, even at very low concentrations. mdpi.comfraunhofer.dewikipedia.org This method involves soft ionization of the target molecules by proton transfer from H₃O⁺ ions, which minimizes fragmentation and allows for the detection of the protonated molecular ion. wikipedia.org PTR-ToF-MS is particularly useful for analyzing the headspace of samples, providing dynamic information on the release or formation of this compound in various processes. mdpi.comdntb.gov.ua A significant advantage of this technique is its rapid response time, often less than 100 milliseconds, and its low detection limits, which can be in the parts-per-trillion by volume (pptv) range. wikipedia.org However, a limitation is that it cannot distinguish between isomers, so it is often used in conjunction with other techniques like gas chromatography for unambiguous identification. mdpi.com
Coupled Analytical Systems for Complex Mixture Analysis
To analyze this compound within complex matrices such as essential oils or food products, coupled analytical systems are frequently employed. lcms.cz Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique where the gas chromatograph separates the individual components of a mixture, which are then identified by the mass spectrometer. lcms.czresearchgate.net The use of a time-of-flight (TOF) mass spectrometer with GC allows for rapid data acquisition and deconvolution of co-eluting peaks, which is highly beneficial for analyzing intricate mixtures like essential oils. lcms.cz This powerful combination provides both retention time data and mass spectra for confident identification of this compound and other constituents. researchgate.netmassbank.eu
Emerging Research Directions and Future Prospects for Geranyl Hexanoate Studies
Unraveling Novel Biosynthetic Pathways and Enzymes
The biosynthesis of geranyl hexanoate (B1226103) involves the esterification of geraniol (B1671447) with hexanoic acid. ontosight.ai Central to this process are enzymes that catalyze the formation of the two precursor molecules. Geranyl pyrophosphate (GPP), the precursor to geraniol, is synthesized through the mevalonate (B85504) pathway. azolifesciences.comescholarship.org Concurrently, hexanoyl-CoA, the activated form of hexanoic acid, is produced via pathways like the reverse beta-oxidation pathway. d-nb.info
Recent research has focused on identifying and engineering enzymes to improve the efficiency of this biosynthesis. For instance, studies have explored the use of various lipases as biocatalysts for the synthesis of geranyl esters. researchgate.net In the context of cannabinoid biosynthesis in yeast, researchers have engineered the native mevalonate pathway to increase the flux of GPP and introduced heterologous pathways for hexanoyl-CoA production. azolifesciences.comescholarship.org Key enzymes in these engineered pathways include those from Ralstonia eutropha, Cupriavidus necator, Clostridium acetobutylicum, and Treponema denticola for hexanoyl-CoA synthesis. escholarship.org Furthermore, acyl-activating enzymes (AAEs) are crucial for converting hexanoic acid to hexanoyl-CoA. azolifesciences.comresearchgate.net The discovery and characterization of novel enzymes with higher specificity and activity are critical for advancing the bio-based production of geranyl hexanoate.
Engineering Microbial Cell Factories for Sustainable this compound Production
The development of microbial cell factories presents a promising avenue for the sustainable and cost-effective production of this compound. nih.govnih.gov Organisms like Escherichia coli and Saccharomyces cerevisiae are commonly used as hosts due to their well-understood genetics and metabolism. nih.govacs.org
Optimization of Fermentation Conditions and Bioreactor Design
Optimizing fermentation conditions is crucial for maximizing product yield in microbial cell factories. This involves fine-tuning parameters such as temperature, pH, nutrient levels, and aeration. For the production of related compounds, fed-batch cultivation strategies have been employed to enhance yields. For example, in the production of geraniol in E. coli, a fed-batch culture was utilized. The design of bioreactors also plays a significant role in process efficiency, influencing mass transfer and cell density.
Development of Integrated Bioprocesses for Scale-Up
Integrating microbial biosynthesis with enzymatic conversion is an emerging strategy for efficient this compound production. researchgate.net One study demonstrated a process where geraniol was first produced through microbial fermentation. Subsequently, this microbially-derived geraniol was used in an enzymatic step to produce this compound, achieving a production of 1.04 g/L. researchgate.net This integrated approach bypasses the need to supplement expensive geraniol, making the process more economically viable for large-scale production. researchgate.net Further development of such integrated bioprocesses is essential for transitioning from laboratory-scale experiments to industrial production.
Elucidating Complex Ecological Roles and Interspecies Communication Mechanisms
This compound plays a significant role as a semiochemical, a chemical that mediates interactions between organisms. eolss.net It functions as a pheromone in various insect species, influencing behaviors such as mating and aggregation.
In the click beetle Agriotes sordidus, this compound has been identified as a major component of the female-produced sex pheromone. researchgate.net Interestingly, it attracts both males and females, suggesting it may also act as an aggregation pheromone. researchgate.net Similarly, for the wheat wireworm, Agriotes mancus, this compound, in combination with geranyl butanoate, acts as a synergistic sex pheromone, attracting significantly more males than either compound alone. canada.ca
The role of this compound extends to more complex interspecies interactions, including chemical mimicry. In some orchid species, the chemical profile of the flower mimics the sex pheromones of female bees to attract male bees for pollination. eolss.net For instance, the two compounds produced by the female bee, trans-farnesyl hexanoate and this compound, are mimicked by the orchid to lure male pollinators. eolss.net The orchid Ophrys sphegodes emits (E,E)-farnesyl hexanoate to prevent multiple visits from the solitary bee Andrena nigroaenea. e-jecoenv.org Understanding these intricate ecological roles is crucial for appreciating the broader significance of this compound in nature.
Applications in Integrated Pest Management (IPM) Strategies
The specific and potent activity of this compound as an insect pheromone makes it a valuable tool for Integrated Pest Management (IPM) programs. entomol.orguliege.be IPM focuses on sustainable and environmentally friendly approaches to control pest populations.
Development of Next-Generation Semiochemical-Based Lures and Traps
Pheromone-baited traps are a cornerstone of many IPM programs, used for monitoring pest populations and in mass trapping or "attract-and-kill" strategies. nih.gov this compound is a key component in lures for several pest species of click beetles (Coleoptera: Elateridae), whose larval stage, known as wireworms, can cause significant crop damage. canada.canih.gov
Research has focused on optimizing the composition of these lures for maximum efficacy. For example, in studies on Agriotes species, lures containing a blend of this compound and geranyl octanoate (B1194180) have been used to monitor populations. nih.gov For A. mancus, a combination of geranyl butanoate and this compound proved most effective. canada.ca There is also research into combining pheromones for different genera, such as Agriotes and Limonius, to create 'catch-more' lures, although the effectiveness can vary by species combination. canada.ca The development of these next-generation lures provides a targeted and reduced-risk alternative to broad-spectrum insecticides. entomol.org
Understanding Resistance Evolution to Pheromone-Based Control
This compound is recognized as a female-produced sex pheromone in several species of click beetles (Coleoptera: Elateridae), such as Agriotes sordidus and Agriotes obscurus. researchgate.netuni-bayreuth.de Its use in pheromone-baited traps is a key component of monitoring and integrated pest management (IPM) programs for these agricultural pests. researchgate.netescholarship.org However, the long-term efficacy of any pest control strategy based on a single chemical cue hinges on the potential for the target insect population to evolve resistance.
Currently, the body of research specifically documenting resistance evolution to this compound in click beetle populations is limited. The development of resistance to pheromones is generally considered to be a slower process compared to resistance to toxic insecticides. This is because pheromones are typically used for monitoring or mating disruption, which exert different selective pressures than lethal agents. Mating disruption aims to confuse males and prevent them from locating females, which may lead to selection for males with altered antennal sensitivity or behavioral responses to the pheromone.
Future research is critical to proactively address the potential for resistance. Key areas of investigation should include:
Long-term Monitoring: Establishing long-term monitoring programs in areas where this compound is used for pest control to track any changes in trap capture efficacy over many seasons. A decline in capture rates, when other factors are ruled out, could be an early indicator of developing resistance.
Behavioral Assays: Conducting laboratory-based behavioral assays (e.g., wind tunnel or olfactometer studies) on insect populations from areas with high and low exposure to synthetic pheromones. These studies can detect subtle changes in attraction or behavioral response to this compound lures.
Electrophysiological Analysis: Utilizing techniques like electroantennography (EAG) to measure the response of insect antennae to this compound. researchgate.net Comparing the antennal responses of different populations can reveal if there is a decrease in sensitivity at the peripheral nervous system level. In one study, both male and female A. sordidus antennae showed the highest electrophysiological responses to this compound compared to other known click beetle pheromone components, indicating its importance in perception for both sexes. researchgate.net
Genetic Analysis: Investigating the genetic basis of pheromone perception. Identifying the genes that code for olfactory receptors specific to this compound would allow for the screening of populations for mutations that could confer resistance.
While direct evidence of resistance is not yet prevalent, the attraction of both males and females to this compound in A. sordidus suggests it may function as an aggregation pheromone, which could influence selection pressures differently than a pure sex pheromone. researchgate.net Understanding these nuances is crucial for developing sustainable pest management strategies and mitigating the future risk of resistance.
Investigation of Environmental Fate and Biotransformation in Ecosystems
The environmental fate and biotransformation of this compound are crucial for assessing its ecological impact, particularly when used in agricultural settings. As a naturally occurring ester, it is expected to undergo biological and chemical degradation processes.
Environmental Fate
Data on the specific environmental fate of this compound are not extensively available. Safety Data Sheets (SDS) for the compound often report a lack of specific experimental data for key environmental endpoints. vigon.comechemi.com The product is noted as being immiscible with water and will spread on the water surface. vigon.com
| Environmental Endpoint | Finding | Source |
|---|---|---|
| Persistence and Degradability | No data available | vigon.comechemi.com |
| Bioaccumulative Potential | No data available | vigon.comechemi.com |
| Mobility in Soil | No data available | vigon.comechemi.com |
| Toxicity to Fish | No data available | echemi.com |
Biotransformation
Biotransformation is the chemical modification of a substance by living organisms. For this compound, the primary expected pathway of biotransformation is enzymatic hydrolysis.
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in the environment and in organisms. This reaction breaks the compound down into its constituent parts: geraniol and hexanoic acid. industrialchemicals.gov.au Both of these metabolites have well-documented metabolic pathways. epa.govoup.com
Metabolism of Geraniol: Following hydrolysis, geraniol can undergo further biotransformation. In mammals, it is metabolized through alcohol oxidation and other processes into non-toxic, polar compounds that are then excreted. epa.gov In microorganisms like yeast (Saccharomyces cerevisiae), geraniol can be transformed into other monoterpenoids, such as citronellol (B86348), linalool, nerol, citronellyl acetate (B1210297), and geranyl acetate. fmach.it This biotransformation is a key process in the development of flavor and aroma in fermented beverages like beer and wine. fmach.itresearchgate.net
Metabolism of Hexanoic Acid: Hexanoic acid is a common medium-chain fatty acid. It is readily metabolized by organisms through standard fatty acid oxidation pathways (beta-oxidation) to produce energy. It is a natural component of many foods and is not considered environmentally persistent. uni-bayreuth.deoup.com
Recent research has also focused on the biosynthesis of this compound using biotechnological methods. For instance, studies have demonstrated the production of 1.04 g/L of this compound by combining microbial fermentation to produce geraniol with enzymatic conversion using a lipase (B570770) to esterify it with hexanoic acid. researchgate.netresearchgate.net This highlights the potential for sustainable, bio-based production of the compound. researchgate.net
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw GC/MS chromatograms, enzyme batch numbers, and kinetic parameters in supplementary materials. Use platforms like Zenodo for data archiving. Cross-validate results with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
